(R)-Cloperastine is synthesized from various chemical precursors, including 4-chlorodiphenylmethanol and N-(2-chloroethyl)piperidine hydrochloride. It belongs to the category of antitussives and antihistamines, specifically classified under the broader category of piperidine derivatives. The compound's pharmacological properties are attributed to its ability to inhibit certain neurotransmitter activities related to cough reflexes.
The synthesis of (R)-Cloperastine involves several steps, typically employing methods such as asymmetric synthesis and condensation reactions. A notable synthetic route includes:
The efficiency of these methods has been enhanced through optimization of reaction conditions such as temperature, pH, and solvent choice, leading to improved yields and reduced byproducts .
(R)-Cloperastine has a complex molecular structure characterized by the following features:
The three-dimensional arrangement of atoms in (R)-Cloperastine plays a significant role in its interaction with biological targets, influencing its pharmacological effects .
(R)-Cloperastine participates in several chemical reactions that are critical for its synthesis and functional activity:
These reactions are carefully controlled to maximize yield while minimizing unwanted side products.
The mechanism of action of (R)-Cloperastine primarily involves:
These actions highlight the compound's multifaceted role in treating respiratory conditions.
(R)-Cloperastine exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations .
(R)-Cloperastine has several applications in medicine:
The versatility of (R)-Cloperastine makes it an important compound in both therapeutic settings and ongoing research into new medical applications.
The enantioselective synthesis of (R)-Cloperastine (1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]piperidine) presents significant challenges due to the presence of a chiral benzhydrol center. Efficient access to this single enantiomer is crucial, as the (R)-configuration confers superior antitussive activity compared to its (S)-counterpart. This section details advanced methodologies for synthesizing and isolating this enantiomerically pure active pharmaceutical ingredient (API), focusing on catalytic asymmetric synthesis, biocatalysis, resolution techniques, and sustainable process optimization [4] [9].
Catalytic asymmetric hydrogenation represents the most direct approach to constructing the stereogenic center of (R)-Cloperastine. The BMIDA (N-methyliminodiacetyl)-directed asymmetric transfer hydrogenation (ATH) of acylboronates has emerged as a particularly efficient strategy. This method leverages the unique electronic and steric properties of the BMIDA group to achieve exceptional enantiocontrol. The CH–O electrostatic attraction between the η6-arene-CH of the catalyst and the σ-bonded oxygen atoms within the BMIDA moiety creates a well-defined chiral environment that facilitates highly enantioselective hydride delivery [7].
Noyori-type ruthenium catalysts, particularly those incorporating chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine (DPEN) and tethered arene ligands, have demonstrated outstanding performance in this transformation. Under optimized conditions (isopropanol as hydrogen donor, 25-40°C), ATH of 4-chlorobenzoyl-MIDA-boronate proceeds with enantiomeric excesses consistently exceeding 95% for the (R)-alcohol intermediate. This intermediate serves as a versatile precursor that can be elaborated to (R)-Cloperastine through sequential transformations: boron-ethanolamine transesterification followed by piperidine N-alkylation under mild Mitsunobu conditions or Williamson ether synthesis. The BMIDA group's orthogonal stability to diverse reaction conditions enables this modular approach [7].
Table 1: Performance of Catalysts in Asymmetric Transfer Hydrogenation of 4-Chlorobenzoyl-MIDA-Boronate
Catalyst System | Temperature (°C) | Reaction Time (h) | ee (%) | Conversion (%) |
---|---|---|---|---|
Ru-TsDPEN | 25 | 8 | 98.5 | >99 |
Ru-(S,S)-DACH | 40 | 12 | 92.3 | 98 |
Rh-Cp*-TsDPEN | 30 | 10 | 95.7 | >99 |
Organocatalytic approaches have also shown promise, particularly using chiral phosphoric acids (CPAs) derived from BINOL. These catalysts facilitate enantioselective carbonyl reduction of 4-chlorobenzophenone via transfer hydrogenation with Hantzsch ester as the hydride source. The bulky 3,3'-substituents on the BINOL scaffold create a confined chiral pocket that effectively differentiates between the prochiral faces of the ketone. Catalyst optimization has identified TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) as particularly effective, delivering (R)-4-chlorobenzhydrol with up to 91% ee. While this approach avoids transition metals, achieving >95% ee remains challenging and typically requires subsequent recrystallization for pharmaceutical-grade material [7].
Biocatalysis offers an environmentally benign route to (R)-Cloperastine's key chiral intermediate, (R)-4-chlorobenzhydrol. Wild-type alcohol dehydrogenases (ADHs) typically exhibit poor activity and selectivity toward bulky diaryl ketones due to steric constraints within the active site. Protein engineering has addressed this limitation through rational design and directed evolution. Structural analysis identified ADH seq5 as a promising scaffold due to its pre-existing spacious binding pocket. Computational modeling and binding free energy analysis guided the creation of focused mutation libraries targeting residues near the substrate binding channel [2].
The D150I mutation proved transformative, significantly enhancing hydrophobicity within the binding pocket. This single mutation increased the enzyme's catalytic efficiency (kcat/Km) toward 4-chlorobenzophenone by threefold while maintaining excellent enantioselectivity (>99% ee for the (R)-alcohol). Molecular dynamics simulations revealed the molecular basis for this improvement: the isoleucine side chain optimized π-π stacking interactions with the substrate's chlorophenyl ring while strengthening hydrophobic interactions that stabilize the transition state. This mutant (seq5-D150I) operates optimally at pH 7.5-8.0 and 30-35°C, utilizing NADPH as the preferred cofactor. Efficient cofactor regeneration was achieved via glucose dehydrogenase (GDH) coupling, enabling complete conversion at high substrate concentrations (up to 100 g/L) [2].
Table 2: Performance Comparison of Engineered ADH Mutants for (R)-4-Chlorobenzhydrol Synthesis
Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | ee (%) | Productivity (g·L⁻¹·d⁻¹) |
---|---|---|---|---|---|
Wild-type ADH | 0.15 ± 0.02 | 3.2 ± 0.4 | 0.047 | 99.5 | 28 |
seq5-D150L | 0.31 ± 0.03 | 1.8 ± 0.3 | 0.172 | 99.2 | 89 |
seq5-D150V | 0.28 ± 0.03 | 2.1 ± 0.2 | 0.133 | 99.3 | 76 |
seq5-D150I | 0.45 ± 0.04 | 1.5 ± 0.2 | 0.300 | >99.5 | 150 |
Process intensification using immobilized seq5-D150I on epoxy-functionalized carriers achieved exceptional space-time yields (150 g·L⁻¹·d⁻¹) – the highest reported for this transformation. The immobilized enzyme retained >90% activity after 15 reaction cycles, demonstrating excellent operational stability. This biocatalytic approach eliminates the need for transition metal catalysts and operates under mild aqueous conditions, significantly reducing environmental impact compared to traditional chemical synthesis [2].
Despite advances in asymmetric synthesis, kinetic resolution remains practically viable for (R)-Cloperastine production, especially when coupled with racemization of the unwanted enantiomer. Enzymatic kinetic resolution using lipases or proteases has been extensively investigated. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate enantioselectivity (E=35) in the acetylation of racemic 4-chlorobenzhydrol using vinyl acetate as acyl donor in toluene at 45°C. Under optimized conditions, this process achieves 45% conversion in 8 hours, yielding (S)-acetate and unreacted (R)-alcohol with 95% ee. The latter is directly convertible to (R)-Cloperastine via etherification with 2-chloroethylpiperidine [10].
Diastereomeric salt crystallization provides a non-enzymatic alternative. Treatment of racemic Cloperastine free base with chiral acids such as di-O,O'-p-toluoyl-L-tartaric acid (DTTA) or (1S)-(+)-10-camphorsulfonic acid in ethanol/water mixtures forms crystalline diastereomeric salts with differing solubilities. DTTA offers superior discrimination, yielding (R)-Cloperastine·DTTA salt with 98% de after two recrystallizations. The resolved free base is regenerated by basification and extracted into dichloromethane. This method achieves high enantiopurity but suffers from moderate yield (theoretical maximum 50% without racemization recycling) and significant solvent consumption [4] [5].
Preparative chiral chromatography serves as the benchmark for obtaining ultra-high-purity material (>99.9% ee), particularly for clinical applications. Polysaccharide-based stationary phases, especially cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), show excellent resolution of Cloperastine enantiomers. Optimized separation employs normal-phase conditions: n-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v) at 20°C with a flow rate of 10 mL/min on a 250x30 mm column. This process delivers 50 mg of >99.5% ee (R)-Cloperastine per injection cycle, making it suitable for low-volume, high-value applications despite high operational costs [5].
Table 3: Comparison of Resolution Techniques for (R)-Cloperastine Production
Method | Resolution Agent | Optimal Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Enzymatic (CAL-B) | Vinyl acetate | Toluene, 45°C | 95 | 45 | Mild conditions, recyclable catalyst |
Diastereomeric Salt | Di-p-toluoyl-L-tartaric acid | Ethanol/water, 0-5°C | 98 | 38 | High enantiopurity, no specialized equipment |
Chiral Chromatography | Chiralcel OD-H | Hexane/iPrOH/DEA (85:15:0.1), 10 mL/min | >99.5 | 49 | Ultra-high purity, straightforward scale-up |
Sustainable manufacturing of (R)-Cloperastine integrates solvent optimization, catalytic efficiency, and process intensification. Traditional synthesis routes relied heavily on dichloromethane (DCM) for extractions and toluene for Friedel-Crafts acylation in 4-chlorobenzophenone synthesis. Recent innovations systematically replaced these hazardous solvents: cyclopentyl methyl ether (CPME) now replaces DCM for extraction due to its favorable partition coefficients, lower toxicity, and higher boiling point facilitating recovery (85% recycled). Ethyl acetate/isopropanol mixtures (4:1 v/v) effectively substitute toluene in acylation reactions when catalyzed by aluminophosphates, eliminating benzene formation risks [1] [3].
Catalytic improvements significantly enhance atom economy. The conventional synthesis involved stoichiometric aluminum chloride catalysis in benzoyl chloride-chlorobenzene coupling, generating substantial acidic waste. Heterogeneous alternatives like sulfated zirconia or mesoporous aluminosilicates achieve comparable yields (92-95%) with 1/10th catalyst loading, simplified filtration recovery, and recyclability (>7 cycles). Microwave-assisted etherification between (R)-4-chlorobenzhydrol and 2-chloroethylpiperidine exemplifies energy intensification: reaction time reduced from 12 hours under reflux to 25 minutes at 120°C in dimethyl sulfoxide with potassium carbonate base, improving yield from 78% to 94% while reducing energy consumption by 85% [1] [3].
Continuous flow chemistry enables safer handling of hazardous intermediates and improves selectivity. The hydrogenation of 4-chlorobenzoyl chloride to 4-chlorobenzhydrol operates continuously in a packed-bed reactor containing Pd/C (1 mol%) at 80°C and 20 bar H2. Residence time of 5 minutes achieves complete conversion, compared to 2 hours in batch autoclaves. This system minimizes over-reduction to (4-chlorophenyl)(phenyl)methane impurities (<0.1% vs. 2-3% in batch). End-to-end continuous processing integrating asymmetric hydrogenation, solvent exchange, and etherification demonstrates 40% reduction in solvent consumption and 30% lower carbon footprint versus batch processes [1] [7].
Table 4: Green Solvent Alternatives in (R)-Cloperastine Synthesis
Process Step | Traditional Solvent | Green Alternative | Environmental Impact Reduction |
---|---|---|---|
Friedel-Crafts Acylation | Toluene | Ethyl acetate/iPrOH (4:1) | 65% lower toxicity footprint, 100% elimination of benzene |
Enolate Alkylation | DMF | 2-MeTHF | Biodegradable, renewable sourcing |
Extraction | Dichloromethane | Cyclopentyl methyl ether | Non-ozone depleting, 80% recycling rate |
Crystallization | Hexane/acetone | Ethanol/water | Reduced flammability, benign aqueous waste stream |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7